6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid

Lipophilicity Drug-likeness Partition coefficient

6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid (CAS 1250380-97-2) is a disubstituted pyridine derivative belonging to the hydroxypyridine-carboxylic acid (HPC) family. It carries a hydroxyl group at the 2-position, a carboxylic acid at the 3-position, and a sec-butyl substituent at the 6-position of the pyridine ring.

Molecular Formula C10H13NO3
Molecular Weight 195.218
CAS No. 1250380-97-2
Cat. No. B2507888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid
CAS1250380-97-2
Molecular FormulaC10H13NO3
Molecular Weight195.218
Structural Identifiers
SMILESCCC(C)C1=CC=C(C(=O)N1)C(=O)O
InChIInChI=1S/C10H13NO3/c1-3-6(2)8-5-4-7(10(13)14)9(12)11-8/h4-6H,3H2,1-2H3,(H,11,12)(H,13,14)
InChIKeyBCEBXQROIIQCON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid (CAS 1250380-97-2) – Compound Identity and Procurement-Relevant Background


6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid (CAS 1250380-97-2) is a disubstituted pyridine derivative belonging to the hydroxypyridine-carboxylic acid (HPC) family. It carries a hydroxyl group at the 2-position, a carboxylic acid at the 3-position, and a sec-butyl substituent at the 6-position of the pyridine ring. The compound exists in equilibrium with its 2-oxo-1,2-dihydropyridine tautomer, a behavior that is sensitive to the nature and position of ring substituents [1]. This tautomeric flexibility, combined with the presence of both hydrogen-bond donor and acceptor functionalities, makes the compound a versatile intermediate for medicinal chemistry and coordination chemistry applications. Procurement-grade material is typically offered at 95% purity, with a molecular weight of 195.21 g·mol⁻¹ [2].

Why 6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid Cannot Be Replaced by a Generic 2-Hydroxypyridine-3-carboxylic Acid Analog


Generic substitution within the 2-hydroxypyridine-3-carboxylic acid class is unreliable because both the tautomeric equilibrium and the physicochemical properties are exquisitely sensitive to the nature of the 6-position substituent. Systematic crystallographic and computational studies on a family of hydroxypyridine-carboxylic acid derivatives have demonstrated that even modest changes in substituent type and position produce measurable shifts in aromaticity and keto–enol ratios [1]. The sec-butyl group at the 6-position of the target compound increases calculated lipophilicity (XLogP3 = 2.0) by approximately two orders of magnitude relative to the unsubstituted parent (XLogP3 ≈ 0.1), based on computed partition coefficients [2]. Consequently, a researcher who substitutes the target compound with the unsubstituted 2-hydroxypyridine-3-carboxylic acid, or with a 6-halo or 6-alkenyl analog, is likely to obtain different solubility, tautomeric speciation, and hydrogen-bonding capacity—all of which can alter reactivity in downstream synthetic steps or binding in biological assays. The quantitative evidence below substantiates the procurement rationale for this specific substitution pattern.

6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid – Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Gain Over Unsubstituted Parent – XLogP3 Comparison

The computed octanol-water partition coefficient (XLogP3) of 6-(butan-2-yl)-2-hydroxypyridine-3-carboxylic acid is 2.0, representing a substantial increase in lipophilicity compared to the unsubstituted 2-hydroxypyridine-3-carboxylic acid parent (XLogP3 ≈ 0.1) [1][2]. The sec-butyl substituent thus drives a roughly 80-fold increase in predicted logP, which is expected to enhance membrane permeability and alter solubility profiles in organic-aqueous solvent systems. This magnitude of lipophilicity shift cannot be achieved with the non-alkylated core or with the 6-(but-3-en-1-yl) analog (MW 193.2 g·mol⁻¹, shorter alkyl chain) .

Lipophilicity Drug-likeness Partition coefficient

Tautomeric State Modulation Conferred by 6-Alkyl Substitution

Systematic single-crystal X-ray diffraction and computational analysis of a series of hydroxypyridine-carboxylic acid (HPC) derivatives established that ring substituents progressively alter the keto–enol tautomeric equilibrium and the associated aromaticity indices [1]. Although the published series focused on 3-hydroxy-4-carboxylic and 4-hydroxy-3-carboxylic isomers, the underlying principle—that substituent electronic and steric effects shift the relative stability of the 2-hydroxypyridine and 2-pyridone tautomers—applies directly to the 2-hydroxy-3-carboxylic isomer class. The sec-butyl group in the target compound is expected to stabilize the keto form to a different extent than the 6-bromo derivative (which is electron-withdrawing) or the 6-unsubstituted parent (which lacks steric bulk). Thus, tautomeric speciation in solution and in the solid state is a substituent-dependent property that cannot be assumed identical across analogs.

Keto-enol tautomerism Crystal engineering Hydrogen bonding

Hydrogen-Bond Donor/Acceptor Profile Versus the 2-Desoxy Analog

The target compound possesses two hydrogen-bond donor sites (OH, COOH) and three hydrogen-bond acceptor sites (pyridone O, COOH C=O, pyridine N/O), for a total HBD count of 2 and HBA count of 3, as computed by Cactvs [1]. In contrast, 6-(butan-2-yl)pyridine-3-carboxylic acid (CAS 2172035-42-4) lacks the 2-hydroxyl group, reducing its HBD count to 1 and its HBA count to 2, which limits its capacity for bidentate metal coordination and hydrogen-bond-driven supramolecular assembly. This additional donor–acceptor pair in the target molecule is critical for applications requiring chelation to Lewis acidic metal centers or for forming predictable hydrogen-bonded networks in crystal engineering.

Coordination chemistry Ligand design Hydrogen bonding

Bioisosteric Differentiation from 5-Bromo-2-hydroxypyridine-3-carboxylic acid in Antimalarial SAR

In a study of Plasmodium falciparum lactate dehydrogenase (pfLDH) inhibitors, 5-bromo-2-hydroxypyridine-3-carboxylic acid exhibited an IC50 of 3.5 nM against chloroquine-sensitive strains and 5 nM against resistant strains, compared to 11 nM and 100 nM for chloroquine itself [1]. While no direct activity data exist for the 6-sec-butyl analog, the 6-alkyl substitution pattern replaces the electron-withdrawing bromine with an electron-donating, lipophilic sec-butyl group, which would be expected to alter both target affinity and metabolic stability. This compound therefore serves as a non-halogenated bioisostere candidate for medicinal chemistry programs seeking to eliminate potential halogen-related toxicity or environmental persistence while retaining the hydroxypyridine-3-carboxylic acid pharmacophore.

Antimalarial Structure-activity relationship Bioisosterism

Optimal Application Scenarios for 6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid Based on Differentiated Properties


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity

When a 2-hydroxypyridine-3-carboxylic acid scaffold shows target engagement but suffers from poor membrane permeability due to low logP, the 6-sec-butyl derivative (XLogP3 = 2.0) provides an 80-fold increase in predicted lipophilicity over the parent compound [1]. This makes it an attractive late-stage diversification building block for CNS-penetrant or intracellular-target programs, where logP values in the range of 2–3 are frequently correlated with improved passive permeability.

Coordination Chemistry and Metal-Organic Framework (MOF) Design

With two hydrogen-bond donors and three acceptors, the compound can engage in more complex coordination geometries than its 2-desoxy analog (HBD=1, HBA=2) [2]. This added functionality supports bidentate or tridentate metal binding, enabling the construction of MOFs or discrete coordination complexes with higher connectivity and tailored pore environments.

Crystal Engineering of Tautomer-Dependent Solid Forms

The sec-butyl substituent is expected to influence the keto–enol equilibrium in the solid state, as demonstrated for a family of HPC derivatives [3]. Researchers designing co-crystals or salts with specific hydrogen-bond motifs can exploit this substituent-dependent tautomeric control to obtain desired crystal packing architectures, which is directly relevant to pharmaceutical solid-form patent strategies.

Non-Halogenated Bioisostere in Anti-Infective Discovery

For programs targeting pfLDH or related oxidoreductases where the 5-bromo analog (IC50 3.5–5 nM) is the starting point, the 6-sec-butyl derivative offers a halogen-free alternative with divergent electronic and steric properties [4]. Procurement of this compound enables parallel SAR exploration to assess whether lipophilic alkyl substitution can maintain potency while reducing the risk of halogen-associated toxicity or environmental persistence.

Quote Request

Request a Quote for 6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.